molecular formula C14H20N2O3S B4571888 tert-butyl N-[[2-(4-methylphenyl)sulfanylacetyl]amino]carbamate

tert-butyl N-[[2-(4-methylphenyl)sulfanylacetyl]amino]carbamate

Cat. No.: B4571888
M. Wt: 296.39 g/mol
InChI Key: NDWUGSVLFFITPR-UHFFFAOYSA-N
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Description

Tert-butyl N-[[2-(4-methylphenyl)sulfanylacetyl]amino]carbamate is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39 g/mol. The purity is usually 95%.
The exact mass of the compound tert-butyl 2-{[(4-methylphenyl)thio]acetyl}hydrazinecarboxylate is 296.11946368 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 2-{[(4-methylphenyl)thio]acetyl}hydrazinecarboxylate and its derivatives have been synthesized and characterized for various applications in scientific research. These compounds serve as key intermediates in the synthesis of complex molecules due to their reactive hydrazine and carbazate groups. For instance, the synthesis, characterization, and theoretical studies of tert-butyl derivatives have been explored for their potential as Mcl-1 antagonists. These compounds were identified using spectral data analysis, and theoretical calculations were carried out at the DFT/B3LYP/6-311G(d,p) level of theory, demonstrating good compliance with experimental data. Molecular docking indicated moderate binding efficiency against Mcl-1 protein, suggesting potential biological activity (Bhat et al., 2019).

Metal-Free Synthesis Methods

Research into metal-free synthesis methods involving tert-butyl carbazate derivatives has led to the development of eco-friendly ester sources. For example, the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as ester sources showcases an efficient preparation method for various quinoxaline-3-carbonyl compounds. This process, involving oxidation coupling in metal- and base-free conditions, highlights the utility of tert-butyl carbazate derivatives in synthesizing bioactive and drug-like molecules without the need for heavy metal catalysts (Xie et al., 2019).

Insecticidal Activity

The insecticidal activity of tert-butyl carbazate derivatives has been evaluated, showing promising results as nonsteroidal ecdysone agonists. These compounds, particularly when containing 1,2,3-thiadiazole derivatives, exhibit good insecticidal activities against specific pests. The synthesis and evaluation of these derivatives indicate their potential as environmentally benign pest regulators, offering a safer alternative to traditional insecticides (Wang et al., 2011).

Supramolecular Chemistry

Tert-butyl carbazate derivatives are also instrumental in the field of supramolecular chemistry. They have been used to create supramolecular self-assembles through cascade or commutative mechanisms. These compounds, functionalized with hydrazides and heterocyclic fragments, can bind metal cations and dicarboxylic acids simultaneously, forming nanoscale particles. This ability to form complex structures is essential for developing new materials and understanding molecular interactions at the nanoscale (Yushkova et al., 2012).

Properties

IUPAC Name

tert-butyl N-[[2-(4-methylphenyl)sulfanylacetyl]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10-5-7-11(8-6-10)20-9-12(17)15-16-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWUGSVLFFITPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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